molecular formula C27H31ClN2O2 B067127 1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride CAS No. 184845-43-0

1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride

货号: B067127
CAS 编号: 184845-43-0
分子量: 451.0 g/mol
InChI 键: WDFXPKKFSNMGOO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NNC 05-2090 hydrochloride is a GABA uptake inhibitor and inhibitor of the beta-GABA transporter (BGT-1).

生物活性

1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride, also known as NNC 05-2090, is a compound of significant interest due to its biological activity as a selective inhibitor of gamma-aminobutyric acid (GABA) transporters. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C27H30N2O2
  • Molecular Weight : 414.54 g/mol
  • CAS Number : 184845-43-0
  • IUPAC Name : 1-[3-(9H-carbazol-9-yl)propyl]-4-(2-methoxyphenyl)piperidin-4-ol hydrochloride

NNC 05-2090 functions primarily as a GABA uptake inhibitor. It exhibits selectivity for the beta-GABA transporter (BGT-1, also known as mGAT-2), which is crucial for regulating GABA levels in the central nervous system. The compound has been shown to inhibit GABA uptake with varying affinities across different GABA transporter subtypes:

TransporterKi_i Value (μM)
hBGT-11.4 ± 0.3
hGAT-315
hGAT-119
hGAT-241

These values indicate that NNC 05-2090 is a potent inhibitor of hBGT-1, demonstrating at least tenfold selectivity over other GABA transporters such as mGAT-1, mGAT-3, and mGAT-4 .

Anticonvulsant Effects

Research indicates that NNC 05-2090 possesses anticonvulsant properties. In animal models, specifically DBA/2 mice, the compound has been shown to inhibit sound-induced tonic and clonic convulsions, suggesting its potential utility in treating seizure disorders .

Modulation of GABA Levels

By inhibiting the uptake of GABA, NNC 05-2090 influences various cellular functions, including cell signaling pathways and gene expression. This modulation can have profound effects on neuronal excitability and synaptic transmission, which are critical in various neurological conditions .

Case Studies and Research Findings

  • Selectivity and Efficacy : A study demonstrated that NNC 05-2090 was the first subtype-selective inhibitor of mGAT-2, highlighting its potential as a novel tool for investigating the physiological roles of this transporter in both brain and peripheral tissues .
  • Comparison with Other Inhibitors : Unlike tiagabine, which is highly selective for mGAT-1 (Ki_i = 0.11 ± 0.02 μM), NNC 05-2090 shows a broader spectrum of activity against multiple GABA transporters while maintaining selectivity for BGT-1 .
  • Potential Therapeutic Applications : The unique profile of NNC 05-2090 suggests its potential in treating conditions characterized by dysregulated GABAergic signaling, such as epilepsy, anxiety disorders, and possibly even neurodegenerative diseases .

科学研究应用

NNC 05-2090 hydrochloride exhibits significant biological activity as a GABA uptake inhibitor with selectivity for the beta-GABA transporter (BGT-1). The compound has demonstrated moderate selectivity for various GABA transporters, with inhibition constants (K_i) indicating its potency:

  • hBGT-1 : K_i = 1.4 μM
  • hGAT-3 : K_i = 15 μM
  • hGAT-1 : K_i = 19 μM
  • hGAT-2 : K_i = 41 μM

Additionally, it shows affinity for adrenergic and dopaminergic receptors, specifically:

  • α1-receptors : IC50 = 266 nM
  • D2-receptors : IC50 = 1632 nM

Anticonvulsant Effects

Research indicates that NNC 05-2090 hydrochloride possesses anticonvulsant properties. It has been shown to inhibit sound-induced tonic and clonic convulsions in DBA/2 mice, suggesting its potential utility in treating epilepsy and other seizure disorders .

Neurological Disorders

Given its mechanism as a GABA uptake inhibitor, NNC 05-2090 hydrochloride is being investigated for its potential applications in treating various neurological disorders, including:

  • Epilepsy : Its anticonvulsant properties may provide a new avenue for treatment.
  • Anxiety Disorders : Modulating GABA levels could help alleviate symptoms of anxiety.

Drug Development

The compound's selective inhibition of GABA transporters makes it an attractive candidate for drug development aimed at enhancing GABAergic neurotransmission. This could lead to the development of novel therapeutics for conditions such as:

  • Depression
  • Schizophrenia

Study on Anticonvulsant Activity

A study published in the British Journal of Pharmacology evaluated the anticonvulsant effects of NNC 05-2090 hydrochloride in animal models. The results indicated that the compound significantly reduced seizure activity in response to auditory stimuli, demonstrating its effectiveness as a potential treatment for epilepsy .

Selective Inhibition Study

Another investigation focused on the selectivity of NNC 05-2090 hydrochloride for different GABA transporters. The findings suggested that while it inhibits multiple transporters, its primary action is on BGT-1, which could be leveraged to minimize side effects associated with broader-spectrum GABAergic drugs .

化学反应分析

Biochemical Interactions and Selectivity

NNC 05-2090 hydrochloride primarily acts as a competitive inhibitor of GABA transporters, modulating synaptic GABA levels. Key findings include:

Target Inhibition Constant (Ki) Selectivity Ratio
mGAT2 (BGT-1)1.4 ± 0.3 µM≥10-fold
mGAT115 µMLow activity
mGAT319 µMLow activity
mGAT441 µMLow activity
Data compiled from in vitro uptake assays in transfected cells .

The compound’s selectivity for mGAT2 arises from structural features, including:

  • Carbazole moiety : Facilitates hydrophobic interactions with transporter binding pockets.
  • Methoxyphenyl group : Enhances binding specificity through steric and electronic effects.
  • Piperidine hydroxyl : Participates in hydrogen bonding with critical residues in the transporter .

Functional Group Reactivity

While direct chemical reactions (e.g., alkylation, oxidation) are not explicitly detailed in peer-reviewed studies, the compound’s functional groups suggest potential reactivity:

Functional Group Potential Reactivity
Piperidine nitrogenMay undergo alkylation or protonation under acidic conditions, forming quaternary ammonium salts.
4-Piperidinol hydroxylCould participate in esterification or etherification reactions, though experimental evidence is lacking.
Carbazole aromatic systemLikely resistant to electrophilic substitution due to electron-withdrawing effects of nitrogen.

Note: Synthesis protocols indicate the hydroxyl group remains stable under standard storage conditions .

Pharmacological Activity and Receptor Interactions

Beyond GABA transporters, NNC 05-2090 exhibits off-target interactions:

Receptor IC₅₀ (nM) Implications
α₁-Adrenergic266May contribute to cardiovascular side effects.
D₂ Dopamine1,632Suggests low affinity for dopaminergic systems.
Data from radioligand binding assays .

Comparative Analysis of Structural Analogues

The compound’s selectivity is highlighted when compared to related GABA uptake inhibitors:

Compound Target Selectivity Key Structural Difference
TiagabinemGAT1 (Ki = 0.11 µM)Lacks carbazole and methoxyphenyl groups
NNC 05-2045Broad-spectrum GABA uptakeShorter alkyl chain substituents
EF-1502mGAT1/mGAT2 dual inhibitorModified aromatic substitution pattern

Structural variations correlate with divergent pharmacological profiles .

Stability and Degradation Pathways

Limited data exist on degradation mechanisms, but accelerated stability studies suggest:

  • Thermal stability : Decomposition above 200°C, forming unidentified byproducts .
  • Photostability : Susceptible to UV-induced degradation due to the carbazole chromophore .

属性

IUPAC Name

1-(3-carbazol-9-ylpropyl)-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O2.ClH/c1-31-26-14-7-4-11-23(26)27(30)15-19-28(20-16-27)17-8-18-29-24-12-5-2-9-21(24)22-10-3-6-13-25(22)29;/h2-7,9-14,30H,8,15-20H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFXPKKFSNMGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCN(CC2)CCCN3C4=CC=CC=C4C5=CC=CC=C53)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596210
Record name 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)piperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184845-43-0
Record name 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)piperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 1 (0.879 g, 0.0036 mol ) was dissolved in methylisobutylketone (MIBK) (80 mL). 4-(2-Methoxyphenyl)piperidin-4-ol (1.123 g, 0.0054 mol) and K2CO3 (1.99 g, 0.0145 mol) were added. The resulting mixture was stirred at reflux temperature for 12 h. The reaction mixture was filtered and the solvent evaporated in vacuo. The residual oil was purified on a silica gel column (Eluent: CH2Cl2 /ethanol/25% NH4OH (aq) (92.75:7:0.25)). The product was acidified with 2M HCl(g) in diethylether, to give the title compound 1.1 g (68%). M.p. decomposes at 228° C.
Name
Compound 1
Quantity
0.879 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.123 g
Type
reactant
Reaction Step Two
Name
Quantity
1.99 g
Type
reactant
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride
Reactant of Route 4
1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride
Reactant of Route 5
1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。